BenchChemオンラインストアへようこそ!

NAMOLINE

LSD1 MAO selectivity off-target

Namoline (342795-11-3) is a γ-pyrone LSD1 inhibitor with fully reversible, non-covalent binding—enabling washout and pulse-chase studies impossible with tranylcypromine analogs. At 50 μM, it silences AR-regulated gene expression and blocks LNCaP proliferation without MAO-A/B inhibition, eliminating neuropsychiatric off-target effects. Validated in vivo: 0.02 mg/day i.p. suppresses LNCaP xenograft tumor growth. For mechanistic clarity, in vivo relevance, and target selectivity, Namoline is the definitive LSD1 tool compound. ≥98% purity, for R&D only.

Molecular Formula C10H3ClF3NO4
Molecular Weight 293.58 g/mol
CAS No. 342795-11-3
Cat. No. B3130362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAMOLINE
CAS342795-11-3
Molecular FormulaC10H3ClF3NO4
Molecular Weight293.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)(F)F)Cl
InChIInChI=1S/C10H3ClF3NO4/c11-7-8(16)5-3-4(15(17)18)1-2-6(5)19-9(7)10(12,13)14/h1-3H
InChIKeyDYEGRZKBJMKSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Namoline (CAS 342795-11-3): A Selective, Reversible LSD1 Inhibitor for Androgen-Dependent Prostate Cancer Research Procurement


Namoline (CAS 342795-11-3) is a synthetic γ-pyrone compound that functions as a selective and reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. Identified through a combined protein structure similarity clustering and in vitro screening approach from a focused, natural product-inspired library, Namoline exhibits an IC50 of 51 μM against LSD1 in HRP-coupled enzymatic assays [1][2]. The compound blocks LSD1 demethylase activity, silences androgen receptor (AR)-regulated gene expression, and impairs androgen-dependent proliferation both in vitro and in vivo, positioning it as a promising starting scaffold for therapeutic development targeting androgen-dependent prostate cancer [1].

Why LSD1 Inhibitors Are Not Interchangeable: Namoline's Differentiated Pharmacological and Structural Profile


LSD1 inhibitors comprise a structurally diverse class including tranylcypromine-based irreversible covalent inhibitors, reversible peptide mimetics, and polyamine derivatives, each with distinct selectivity profiles, binding mechanisms, and off-target liabilities. Substitution across scaffolds is scientifically unjustified because LSD1 shares high sequence homology and catalytic machinery with monoamine oxidases MAO-A and MAO-B [1]. Many LSD1 inhibitors—particularly tranylcypromine analogs—carry significant MAO inhibition that introduces neuropsychiatric side-effect liabilities in vivo, while covalent inhibitors exhibit prolonged target engagement that may differ mechanistically from reversible inhibition [1]. Namoline's γ-pyrone scaffold, fully reversible binding mode, and demonstrated in vivo efficacy without detectable MAO cross-reactivity establish a differentiated profile that generic substitution would fail to replicate. The evidence below quantifies these distinctions against relevant comparators.

Namoline (342795-11-3): Quantitative Differentiation Evidence for Scientific Procurement


MAO-A and MAO-B Selectivity: Namoline Shows No Detectable Inhibition at LSD1-Active Concentrations

Namoline demonstrates functional selectivity for LSD1 over the structurally related monoamine oxidases MAO-A and MAO-B, a critical differentiation from many LSD1 inhibitors derived from tranylcypromine scaffolds. At a concentration of 50 μM—equivalent to the compound's LSD1 IC50—Namoline does not affect the enzymatic activities of either MAO-A or MAO-B [1]. In contrast, tranylcypromine (2-PCPA), the prototypical LSD1 inhibitor scaffold, exhibits potent MAO-A (Ki = 5 μM) and MAO-B (Ki = 26 μM) inhibition alongside its LSD1 activity (IC50 = 184 μM), and tranylcypromine-derived clinical candidates such as ORY-1001 and GSK2879552 retain varying degrees of MAO inhibition that necessitate neuropsychiatric safety monitoring [2].

LSD1 MAO selectivity off-target epigenetics

Reversible Versus Irreversible LSD1 Inhibition: Namoline Enables Temporal Control of Target Engagement

Namoline is a fully reversible, non-covalent inhibitor of LSD1 [1]. This binding mode contrasts with the irreversible, mechanism-based inhibition characteristic of tranylcypromine-derived compounds such as 2-PCPA, ORY-1001, GSK2879552, and LSD1 Inhibitor II (S2101), which form covalent adducts with the FAD cofactor [2]. Reversible inhibition enables washout experiments and temporal control of target engagement that covalent inhibitors cannot provide. This mechanistic distinction is critical for studies requiring acute versus sustained LSD1 blockade or for differentiating pharmacodynamic from pharmacokinetic effects.

LSD1 reversible inhibitor mechanism of action epigenetics

Androgen-Dependent Prostate Cancer Cell Proliferation: Namoline Inhibits LNCaP Growth at 50 μM

Namoline reduces androgen-induced proliferation of LNCaP prostate cancer cells at a concentration of 50 μM over 24, 48, and 72 hours [1]. This anti-proliferative effect is mechanistically linked to the compound's impairment of AR agonist R1881-induced (1 nM) demethylation of H3K9me1 and H3K9me2 in LNCaP cells [1]. The observation that Namoline silences AR-regulated gene expression and blocks androgen-dependent proliferation establishes a direct functional link between LSD1 inhibition and suppression of oncogenic AR signaling in a prostate cancer model.

prostate cancer LNCaP anti-proliferative AR signaling

In Vivo Xenograft Tumor Growth Inhibition: Namoline (0.02 mg Daily i.p.) Suppresses LNCaP Tumor Growth in Nude Mice

Namoline demonstrates in vivo anti-tumor activity in a LNCaP xenograft model of androgen-dependent prostate cancer. Daily intraperitoneal administration of Namoline at a dose of 0.02 mg per mouse severely blunts xenograft tumor growth in nude mice bearing LNCaP cells [1]. This in vivo efficacy data directly extends the compound's in vitro anti-proliferative effects to a physiologically relevant tumor model, distinguishing Namoline from many tool LSD1 inhibitors that lack reported in vivo validation.

xenograft in vivo efficacy prostate cancer tumor growth inhibition

Chemical Scaffold Differentiation: γ-Pyrone Core Distinct from Tranylcypromine and Polyamine LSD1 Inhibitors

Namoline features a γ-pyrone (4H-pyran-4-one) core scaffold (molecular formula C10H3ClF3NO4; MW 293.58) [1], structurally distinct from the three major LSD1 inhibitor classes: (1) tranylcypromine-based cyclopropylamine derivatives (covalent FAD inhibitors), (2) polyamine analogs (e.g., bisguanidine and biguanide derivatives), and (3) peptide/reversible inhibitors bearing diverse scaffolds. The γ-pyrone scaffold was identified through protein structure similarity clustering rather than rational design from known LSD1 pharmacophores, representing a novel chemotype for LSD1 inhibition [2]. This structural novelty offers distinct physicochemical properties including solubility in DMSO up to 100 mM .

γ-pyrone chemical scaffold LSD1 inhibitor structural class

Androgen Receptor-Regulated Gene Silencing: Namoline Suppresses AR-Dependent Transcription via LSD1 Inhibition

Inhibition of LSD1 by Namoline leads to silencing of androgen receptor-regulated gene expression [1]. This functional outcome links LSD1 enzymatic inhibition directly to suppression of AR transcriptional programs, a mechanism of particular relevance in androgen-dependent prostate cancer where LSD1 acts as a coactivator of AR-mediated transcription [2]. The compound specifically impairs AR agonist R1881-induced (1 nM) demethylation of H3K9me1 and H3K9me2 in LNCaP cells, providing mechanistic insight into the chromatin-level effects of Namoline treatment [1].

AR signaling gene silencing prostate cancer epigenetic regulation

Namoline (342795-11-3): Evidence-Based Research Applications in Prostate Cancer and Epigenetic Studies


Androgen-Dependent Prostate Cancer Xenograft Studies Requiring In Vivo-Validated LSD1 Inhibition

Namoline is validated for in vivo use in LNCaP xenograft models of androgen-dependent prostate cancer. Daily intraperitoneal administration of 0.02 mg Namoline severely blunts tumor growth in nude mice bearing LNCaP xenografts, demonstrating in vivo anti-tumor efficacy [1]. Researchers should select Namoline when in vivo-relevant LSD1 inhibition is required for prostate cancer studies, particularly those investigating the AR-LSD1 transcriptional axis where many tool LSD1 inhibitors lack reported in vivo validation.

Experimental Designs Requiring Reversible LSD1 Inhibition and Temporal Control of Target Engagement

Namoline's fully reversible, non-covalent binding mode to LSD1 enables experimental designs that are impossible with irreversible tranylcypromine-derived inhibitors [1]. Applications include washout recovery studies, acute versus chronic LSD1 blockade comparisons, and investigations requiring differentiation between pharmacodynamic and pharmacokinetic effects. The reversible mechanism supports pulse-chase experimental designs where temporal control of target engagement is critical for mechanistic interpretation [2].

Studies Requiring LSD1 Inhibition Without MAO-A or MAO-B Off-Target Confounds

For in vivo or cellular studies where MAO inhibition would introduce neuropsychiatric confounds or complicate mechanistic interpretation, Namoline offers a selective LSD1 inhibition profile. At 50 μM—the compound's functional LSD1-active concentration—Namoline does not affect MAO-A or MAO-B enzymatic activities [1]. This selectivity contrasts with tranylcypromine-based LSD1 inhibitors, which carry significant MAO inhibition liabilities that necessitate careful safety monitoring and confound phenotypic interpretation [2].

Androgen Receptor Transcriptional Regulation Studies in LNCaP Prostate Cancer Models

Namoline is functionally validated for studies of AR-regulated gene silencing in LNCaP prostate cancer cells. Treatment with 50 μM Namoline specifically impairs AR agonist R1881-induced (1 nM) demethylation of H3K9me1 and H3K9me2, reduces androgen-induced LNCaP cell proliferation over 24-72 hours, and silences AR-regulated gene expression [1]. These properties support Namoline's use as a tool compound to interrogate the LSD1-AR transcriptional axis in androgen-dependent prostate cancer models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NAMOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.